molecular formula C10H9Cl3O3 B1437675 Methyl 3-(2,4,6-trichlorophenoxy)propanoate CAS No. 1038975-39-1

Methyl 3-(2,4,6-trichlorophenoxy)propanoate

Cat. No.: B1437675
CAS No.: 1038975-39-1
M. Wt: 283.5 g/mol
InChI Key: VTRRSSMDVBTBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,4,6-trichlorophenoxy)propanoate can be synthesized through the esterification of 3-(2,4,6-trichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4,6-trichlorophenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,4,6-trichlorophenoxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2,4,6-trichlorophenoxy)propanoate involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound disrupts normal cell division and elongation processes, affecting various pathways involved in plant growth and development.

Comparison with Similar Compounds

Methyl 3-(2,4,6-trichlorophenoxy)propanoate is similar to other synthetic auxins such as:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(2,4-dichlorophenoxy)propanoate

Uniqueness

What sets this compound apart is its specific structure, which provides unique herbicidal properties. The presence of three chlorine atoms in the aromatic ring enhances its effectiveness and persistence in the environment compared to other similar compounds.

Properties

IUPAC Name

methyl 3-(2,4,6-trichlorophenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O3/c1-15-9(14)2-3-16-10-7(12)4-6(11)5-8(10)13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRRSSMDVBTBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2,4,6-trichlorophenoxy)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2,4,6-trichlorophenoxy)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2,4,6-trichlorophenoxy)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2,4,6-trichlorophenoxy)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2,4,6-trichlorophenoxy)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2,4,6-trichlorophenoxy)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.